![molecular formula C19H17NO3 B14026956 Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate](/img/structure/B14026956.png)
Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate is a complex organic compound with a unique structure that combines elements of quinoline and cyclobutane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This is followed by cyclization and oxidation steps to form the desired quinoline structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for scale, yield, and purity. The use of automated synthesis and purification systems can enhance efficiency and consistency in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action for Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate involves its interaction with molecular targets through various pathways. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The specific pathways depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[2,3-b]quinoline derivatives: These compounds share a similar quinoline core but differ in their substituents and ring structures.
Benzo[h]pyrano[2,3-b]quinoline derivatives: Similar in structure but with variations in the fused ring systems.
Uniqueness
Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate is unique due to its combination of a benzyl group, an oxo group, and a cyclobutane ring fused to a quinoline core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C19H17NO3 |
|---|---|
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
benzyl 8-oxo-1,2,2a,8a-tetrahydrocyclobuta[b]quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17NO3/c21-18-14-8-4-5-9-16(14)20(17-11-10-15(17)18)19(22)23-12-13-6-2-1-3-7-13/h1-9,15,17H,10-12H2 |
InChI-Schlüssel |
NWXZRKFPWPQFNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C1C(=O)C3=CC=CC=C3N2C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


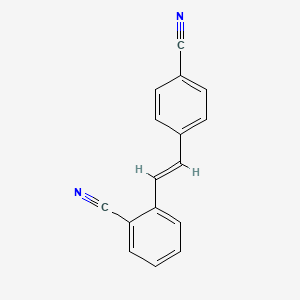
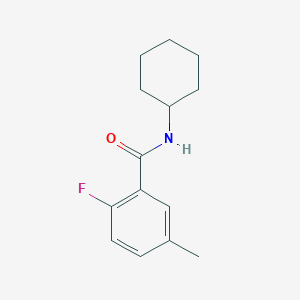
![[(2S)-2-acetyloxy-2-[(3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]ethyl] acetate](/img/structure/B14026877.png)
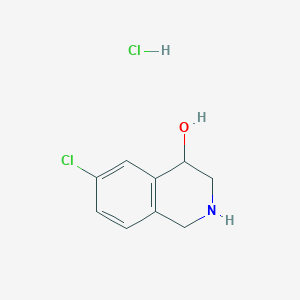
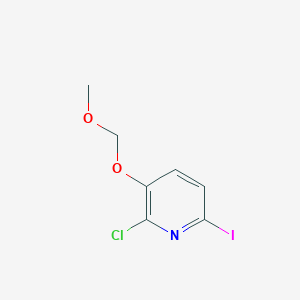
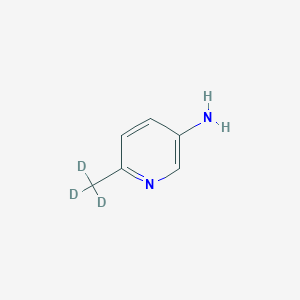
![2-(3-Chloro-4-fluorophenyl)-7-azaspiro[3.5]nonane](/img/structure/B14026908.png)
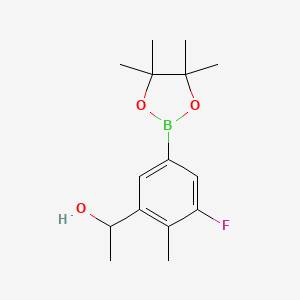
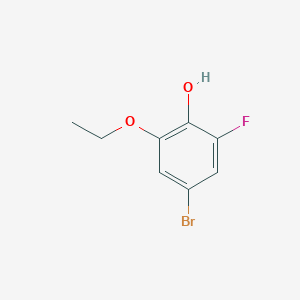
![1-[(3-fluorooxolan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14026936.png)


![N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14026944.png)
![Tert-butyl 1,5-dimethyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14026946.png)
